2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
Description
Properties
Molecular Formula |
C12H13IN2O |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
NPTSTIWBBYPBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NN2CCO)I |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diketones with Hydrazine Derivatives
The foundational step in synthesizing 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves the formation of the pyrazole ring via cyclocondensation. As detailed in US Patent 5,466,823, this process typically employs a diketone intermediate reacting with a substituted hydrazine under protic solvent conditions. For example:
Key parameters include:
Table 1: Representative Cyclocondensation Conditions from Patent Examples
| Diketone Precursor | Hydrazine Derivative | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloroacetophenone-based diketone | 4-Sulfonamidophenyl hydrazine | Ethanol | 15.5 | 41 |
| 4-Methylthioacetophenone-based diketone | 4-Sulfonamidophenyl hydrazine | Ethanol | 17.25 | 38 |
| 2,6-Difluoroacetophenone-based diketone | 4-Sulfonamidophenyl hydrazine | Ethanol | 17.4 | 43 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
VulcanChem highlights that solvent polarity directly impacts reaction kinetics and regioselectivity. Polar aprotic solvents (e.g., DMF) favor faster cyclization but may reduce yield due to side reactions. Ethanol, a protic solvent, balances reactivity and selectivity, achieving yields of 38–43% in patent examples.
Table 2: Solvent Optimization Data
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 15.5 | 41 |
| Acetic acid | 6.2 | 14.6 | 37 |
| THF | 7.6 | 17.25 | 35 |
Catalytic and Stoichiometric Considerations
Sodium methoxide (25 wt% in methanol) is frequently used to deprotonate hydrazine derivatives, enhancing nucleophilicity. Molar ratios of 1.05–1.1 equivalents of base relative to hydrazine prevent diketone decomposition.
Purification and Characterization
Isolation Techniques
Post-reaction workup involves:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry, particularly as an anticancer agent. The following table summarizes key findings related to its biological activities:
Case Study: Anticancer Activity
A study conducted by Gaikwad et al. highlighted the compound's ability to inhibit cancer cell proliferation, demonstrating significant cytotoxic effects against human liver cancer cells (HepG2). The mechanism involved the activation of apoptotic pathways, including PARP cleavage and caspase activation, indicating its potential as a lead compound for further development in cancer therapeutics.
Agrochemical Applications
Research indicates that derivatives of pyrazole compounds, including 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol, can serve as effective agrochemicals. Their applications include:
- Pesticides : The compound's ability to disrupt biological processes in pests makes it a candidate for developing new pesticides.
- Herbicides : Its structural characteristics may allow it to inhibit specific enzymes in target plant species, providing a means for weed control.
Materials Science Applications
In materials science, pyrazole derivatives have been explored for their potential use in creating novel materials with specific properties:
- Fluorescent Materials : The compound's fluorescence properties make it suitable for applications in sensors and imaging technologies.
- Polymer Additives : Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Pyrazole-Ethanol Derivatives
Key Observations:
- Substituent Impact: The iodine atom in the target compound increases molecular weight (vs. methyl or pyridyl groups in analogues) and may enhance halogen-bonding interactions in biological targets .
- Solubility: The ethanol group improves solubility relative to non-polar pyrazole derivatives, but the bulky o-tolyl and iodine substituents may reduce solubility compared to simpler analogues like 2-(1-methyl-1H-pyrazol-4-yl)ethanol .
Research Findings and Limitations
- Predicted bond lengths and angles are extrapolated from analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
